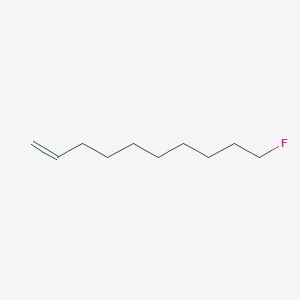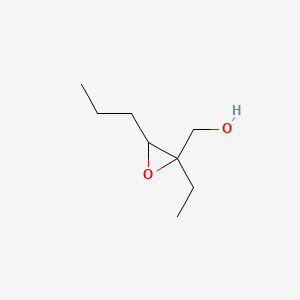
(2-Ethyl-3-propyloxiran-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethyl-3-propyloxiran-2-yl)methanol is an organic compound with the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol It is a member of the oxirane family, characterized by a three-membered epoxide ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-3-propyloxiran-2-yl)methanol typically involves the epoxidation of alkenes. One common method is the reaction of 2-ethyl-3-propyl-2-oxirane with methanol under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as a peracid or a metal catalyst, to facilitate the formation of the epoxide ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale epoxidation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethyl-3-propyloxiran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are often employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Diols.
Substitution: Various substituted alcohols and ethers.
Aplicaciones Científicas De Investigación
(2-Ethyl-3-propyloxiran-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins
Mecanismo De Acción
The mechanism of action of (2-Ethyl-3-propyloxiran-2-yl)methanol involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in various chemical and biological processes, including enzyme inhibition and modification of proteins .
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-3-propyloxirane: A closely related compound with similar chemical properties.
2-Oxiranemethanol: Another epoxide with a different alkyl substitution pattern.
Uniqueness
(2-Ethyl-3-propyloxiran-2-yl)methanol is unique due to its specific substitution pattern on the epoxide ring, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
78-72-8 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
(2-ethyl-3-propyloxiran-2-yl)methanol |
InChI |
InChI=1S/C8H16O2/c1-3-5-7-8(4-2,6-9)10-7/h7,9H,3-6H2,1-2H3 |
Clave InChI |
VSHXAKJGKGGKKE-UHFFFAOYSA-N |
SMILES canónico |
CCCC1C(O1)(CC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


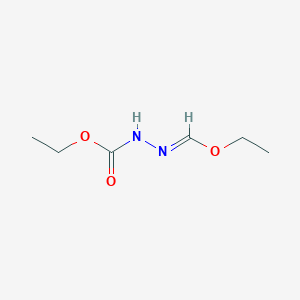

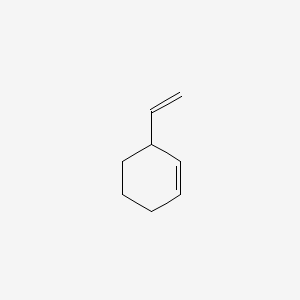

![5-Bromo-6-{[2-(2-butoxyethoxy)ethoxy]methyl}-1,3-benzodioxole](/img/structure/B14744259.png)
![Anthra[2,3-j]heptaphene](/img/structure/B14744266.png)


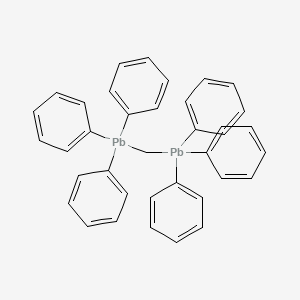

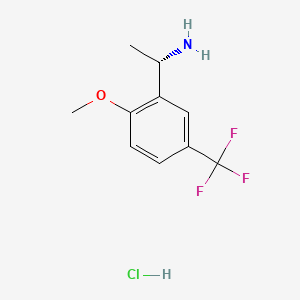

![2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14744332.png)
